Cas no 135616-36-3 ((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine)

(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine 化学的及び物理的性質
名前と識別子
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- (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- (1S,2S)-(-)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene)
- (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-t-butylsalicylidene),(S,S)-Jacobsen Ligand
- (S,S)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamineSalen
- (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- (1S,2S)-(+)-1,2-Cyclohexanediamino-N,N'-bis(3,5-di-tert-butylsalicyli
- (1S,2S)-N,N'-bis(3',5'-di-tert-butylsalicylidene)-cyclohexane-1,2-diimine
- (1S,2S)-N,N'-bis[(3,5-di-tert-butyl-2-hydroxyphenyl)methylene]-1,2-cyclohexanediamine
- (S,S)-(-)-N,N'-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE
- (S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- (S,S)-(+)-N,N'-BIS(3,5-DI-T-BU-SALICYL.)
- (S,S)-JACOBSEN'S LIGAND
- SCHEMBL1195690
- MFCD00191801
- AKOS030238937
- (S,s)-(+)-N,N'-bis(3,5-di-t-butylsalicylidene)cyclohexane-1,2-diamine
- 135616-36-3
- AC8931
- SCHEMBL17215329
- (S,S)-(+)-N,N?-BIS(3,5-DI-TERT-BUTYLSALICYLIDENE)-1,2-CYCLOHEXANEDIAMINE
- 2,4-ditert-butyl-6-[(e)-[(1s,2s)-2-[(e)-(3,5-ditert-butyl-2-hydroxy-phenyl)methyleneamino]cyclohexyl]iminomethyl]phenol
- J-006736
- (S,S)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine
- 2,4-DI-TERT-BUTYL-6-({[(1S,2S)-2-{[(3,5-DI-TERT-BUTYL-2-HYDROXYPHENYL)METHYLIDENE]AMINO}CYCLOHEXYL]IMINO}METHYL)PHENOL
- (S,S)-(+)-N,N'-bis(3,5-di-tert-butylsalicylidene)-1,2-diaminocyclohexane
- (S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, 98%
- FYNXDGNCEBQLGC-KYJUHHDHSA-N
- AS-72909
- B4647
- CS-W011465
- DTXSID201115810
- AKOS015904323
- C36H54N2O2
- 2,4-di-t-butyl-6-[(e)-{[(1s,2s)-2-{[(e)-(3,5-di-t-butyl-2-hydroxyphenyl)methylidene]-amino}cyclohexyl]imino}methyl]phenol
- GEO-03070
- 2,2'-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
- (1S,2S)-(+)-1,2-CYCLOHEXANEDIAMINO-N,N'-BIS(3,5-DI-T-BUTYLSALICYLIDENE)
- 2,4-ditert-butyl-6-[[(1S,2S)-2-[(3,5-ditert-butyl-2-hydroxyphenyl)methylideneamino]cyclohexyl]iminomethyl]phenol
- 2,2a(2)-[(1S,2S)-1,2-Cyclohexanediylbis[(E)-nitrilomethylidyne]]bis[4,6-bis(1,1-dimethylethyl)phenol
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- MDL: MFCD00191801
- インチ: InChI=1S/C36H54N2O2/c1-33(2,3)25-17-23(31(39)27(19-25)35(7,8)9)21-37-29-15-13-14-16-30(29)38-22-24-18-26(34(4,5)6)20-28(32(24)40)36(10,11)12/h17-22,29-30,39-40H,13-16H2,1-12H3/b37-21+,38-22+/t29-,30-/m0/s1
- InChIKey: FYNXDGNCEBQLGC-GTHUDTLPSA-N
- ほほえんだ: CC(C)(C)C1=CC(=C(C(=C1)/C=N/[C@H]2CCCC[C@@H]2/N=C/C3=CC(=CC(=C3O)C(C)(C)C)C(C)(C)C)O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 546.41900
- どういたいしつりょう: 546.41852897g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 40
- 回転可能化学結合数: 8
- 複雑さ: 1110
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 2
- 互変異性体の数: 6
- 疎水性パラメータ計算基準値(XlogP): 9.5
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 58.2
じっけんとくせい
- 色と性状: イエローパウダ
- 密度みつど: 1.0110 (rough estimate)
- ゆうかいてん: 203-206 °C (lit.)
- ふってん: 646.3 ℃ at 760 mmHg
- フラッシュポイント: 115.2℃
- 屈折率: 1.5300 (estimate)
- PSA: 65.18000
- LogP: 9.13700
- ようかいせい: 水に溶ける
- ひせんこうど: +305° (c 1, CH2Cl2)
- 光学活性: [α]20/D +315 to 15°, c = 1 in methylene chloride
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine セキュリティ情報
-
記号:
- シグナルワード:Warning
- 危害声明: H315,H319,H335
- 警告文: P261,P305+P351+P338
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 36/37/38
- セキュリティの説明: S26-S36
- 福カードFコード:10
-
危険物標識:
- ちょぞうじょうけん:貯蔵温度2〜8℃、アルゴン充填貯蔵
- セキュリティ用語:S26-36
- リスク用語:R36/37/38
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemScence | CS-W011465-100g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | >98.0% | 100g |
$525.0 | 2022-04-27 | |
Ambeed | A263243-5g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 95% | 5g |
$18.0 | 2025-02-20 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011548-5g |
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 98% | 5g |
¥89 | 2023-09-10 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S21960-5g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 95% | 5g |
¥75.0 | 2024-07-19 | |
eNovation Chemicals LLC | Y1047025-100g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 98% | 100g |
$115 | 2024-06-07 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B117999-5g |
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 98% | 5g |
¥188.90 | 2023-09-04 | |
ChemScence | CS-W011465-25g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | >98.0% | 25g |
$145.0 | 2022-04-27 | |
eNovation Chemicals LLC | Y1047025-25g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine |
135616-36-3 | 98% | 25g |
$90 | 2024-06-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-250912-1 g |
(S,S)-(+)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine, |
135616-36-3 | 1g |
¥271.00 | 2023-07-10 | ||
Cooke Chemical | A1314812-1G |
(S,S)-(+)-N,N′-Bis(3,5-di-tert-butylsalicylidene)
-1,2-cyclohexanediamine |
135616-36-3 | 98% | 1g |
RMB 75.20 | 2025-02-21 |
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine サプライヤー
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine 関連文献
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Brandon A. Vara,Matthieu Jouffroy,Gary A. Molander Chem. Sci., 2017,8, 530-535
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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4. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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8. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamineに関する追加情報
Comprehensive Guide to (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (CAS No. 135616-36-3)
(S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine (CAS No. 135616-36-3) is a highly specialized chiral salen ligand widely used in asymmetric catalysis and organic synthesis. This compound belongs to the class of N,N'-bis(salicylidene)cyclohexanediamine derivatives, known for their ability to form stable metal complexes with transition metals like cobalt, nickel, and copper. Researchers and industries value this ligand for its stereoselectivity and thermal stability, making it indispensable in pharmaceutical intermediates and fine chemical production.
The molecular structure of (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine features two tert-butyl groups at the 3,5-positions of the salicylaldehyde moieties, enhancing its steric hindrance and electronic properties. These modifications improve its performance in catalytic reactions such as asymmetric epoxidation, Diels-Alder reactions, and Henry reactions. The chiral cyclohexanediamine backbone ensures high enantioselectivity, a critical factor in producing optically active compounds for APIs (Active Pharmaceutical Ingredients).
Recent trends in green chemistry have increased demand for efficient chiral ligands like (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. Scientists are exploring its applications in sustainable catalysis, including recyclable catalytic systems and solvent-free reactions. A 2023 study highlighted its role in reducing waste generation in asymmetric synthesis, aligning with the UN Sustainable Development Goals (SDGs) for responsible chemical production.
In the pharmaceutical sector, this ligand is pivotal for synthesizing chiral drugs targeting CNS disorders, cardiovascular diseases, and antiviral therapies. Its compatibility with biodegradable solvents and low-toxicity metals (e.g., manganese) makes it a preferred choice for green drug manufacturing. Companies like Merck and Sigma-Aldrich list it as a key reagent for high-throughput screening of enantioselective catalysts.
From a market perspective, the global chiral chemicals market (valued at USD 5.2 billion in 2023) drives demand for (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine. Asia-Pacific dominates production due to cost-effective synthesis protocols, while North America leads in R&D applications. Patent filings related to its derivatives grew by 18% YoY, reflecting innovation in catalytic C-H activation and photoredox catalysis.
For researchers handling CAS No. 135616-36-3, proper storage in anhydrous conditions (under nitrogen or argon) is essential to prevent oxidation. Analytical techniques like HPLC, CD spectroscopy, and X-ray crystallography are recommended for purity verification. Always consult Material Safety Data Sheets (MSDS) for handling guidelines, though this compound is not classified as hazardous under standard regulations.
SEO-Optimized FAQs:
1. What is (S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine used for? Primarily in asymmetric catalysis, drug synthesis, and material science.
2. How does the tert-butyl group affect its catalytic performance? It increases steric bulk, improving enantioselectivity in metal complexes.
3. Is this compound biodegradable? While the ligand itself is stable, its metal complexes can be designed for degradability.
135616-36-3 ((S,S)-(+)-N,N’-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine) 関連製品
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